
Vdavp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Val4]AVP, also known as 4-Val-arginine vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a neurohypophysial hormone involved in the regulation of water retention and blood pressure. [Val4]AVP is designed to mimic the biological activity of natural arginine vasopressin, with modifications to enhance its stability and selectivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Val4]AVP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of [Val4]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
[Val4]AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acid residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents used to reduce disulfide bonds.
Substitution: Amino acid substitutions are achieved using protected amino acid derivatives during the synthesis process.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, selectivity, and biological activity. These modifications can improve the therapeutic potential of [Val4]AVP .
Applications De Recherche Scientifique
[Val4]AVP has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water balance and blood pressure.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and vasodilatory shock.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
[Val4]AVP exerts its effects by binding to vasopressin receptors, primarily the V1a, V1b, and V2 receptors. The binding of [Val4]AVP to these receptors activates intracellular signaling pathways, including the phospholipase C (PLC) pathway and the cyclic adenosine monophosphate (cAMP) pathway. These pathways lead to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with enhanced antidiuretic effects.
Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.
Lypressin: A natural peptide used in the treatment of diabetes insipidus.
Uniqueness of [Val4]AVP
[Val4]AVP is unique due to its specific amino acid substitution at position 4, which enhances its stability and selectivity for vasopressin receptors. This modification allows [Val4]AVP to retain the biological activity of natural arginine vasopressin while improving its therapeutic potential .
Propriétés
Numéro CAS |
52049-52-2 |
|---|---|
Formule moléculaire |
C46H66N14O11S2 |
Poids moléculaire |
1055.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
Clé InChI |
JITASQOSGITBPR-FMCGBTBPSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Autres numéros CAS |
52049-52-2 |
Séquence |
CYFVNCPRG |
Synonymes |
4-Val-argipressin arginine vasopressin, Val(4)- argipressin, Val(4)- argipressin, Val(4)-, (L-Val-L-Arg)-isomer argipressin, valine(4)- VDAVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





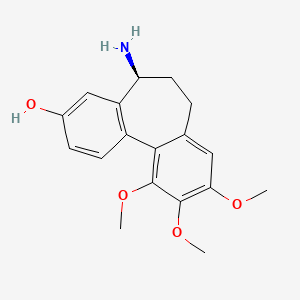
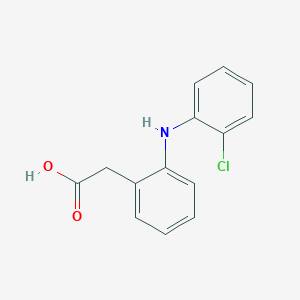
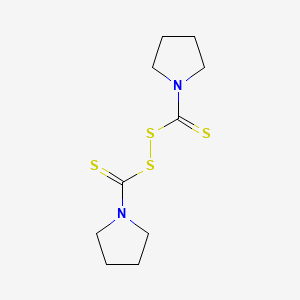
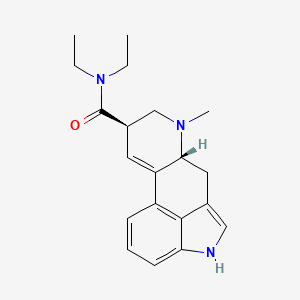
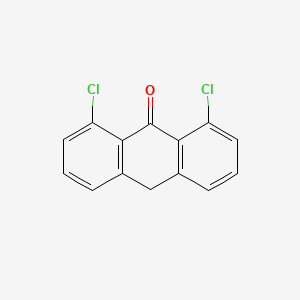
![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)



![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
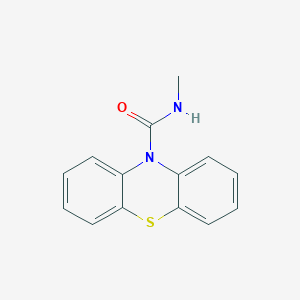
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)